molecular formula C23H32N2O2 B10794524 3-((4-isopropylphenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine

3-((4-isopropylphenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine

Cat. No.: B10794524
M. Wt: 368.5 g/mol
InChI Key: LAYPCPWQLOVMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-isopropylphenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[b][1,4]dioxepin ring system, which is a fused bicyclic structure containing oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-isopropylphenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine typically involves multiple steps. One common approach is the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with 4-isopropylphenethylamine under controlled conditions. This reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and verify the product’s identity .

Chemical Reactions Analysis

Types of Reactions

3-((4-isopropylphenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-((4-isopropylphenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-isopropylphenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The pathways involved in its action are studied using various biochemical and molecular biology techniques .

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine: A precursor in the synthesis of the target compound.

    4-isopropylphenethylamine: Another precursor that contributes to the compound’s structure.

    N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine: A related compound with similar structural features

Uniqueness

The uniqueness of 3-((4-isopropylphenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

N,N-dimethyl-3-[[2-(4-propan-2-ylphenyl)ethylamino]methyl]-2,4-dihydro-1,5-benzodioxepin-3-amine

InChI

InChI=1S/C23H32N2O2/c1-18(2)20-11-9-19(10-12-20)13-14-24-15-23(25(3)4)16-26-21-7-5-6-8-22(21)27-17-23/h5-12,18,24H,13-17H2,1-4H3

InChI Key

LAYPCPWQLOVMFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCNCC2(COC3=CC=CC=C3OC2)N(C)C

Origin of Product

United States

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